Atagabalin (PD-0200390): A Technical Overview of its Discovery and Development
Atagabalin (PD-0200390): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atagabalin (PD-0200390) is a novel gabapentinoid that was under development by Pfizer for the treatment of primary insomnia. Like other members of its class, including gabapentin and pregabalin, Atagabalin's mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels. Despite reaching Phase 2 clinical trials, its development was discontinued due to unsatisfactory efficacy results. This technical guide provides a comprehensive overview of the discovery and development of Atagabalin, summarizing available data on its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.
Introduction
Atagabalin, with the developmental code PD-0200390, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] Chemically, it is identified as [(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid.[2] Developed by Pfizer, Atagabalin was investigated as a potential therapeutic agent for insomnia.[2][3] The rationale for its development stemmed from the known effects of other gabapentinoids on sleep architecture, particularly their ability to increase slow-wave sleep.[3]
Mechanism of Action
The primary molecular target of Atagabalin is the α2δ subunit of voltage-gated calcium channels (VGCCs). Gabapentinoids do not directly modulate GABA receptors but instead reduce the synaptic release of excitatory neurotransmitters, such as glutamate.
Binding to the α2δ Subunit
While specific binding affinity data for Atagabalin (e.g., Ki or IC50 values) are not publicly available, it is known to bind to the α2δ-1 and α2δ-2 subunits of VGCCs. For comparison, pregabalin, a structurally related compound, exhibits potent and selective binding to these subunits. The binding of gabapentinoids to the α2δ subunit is thought to interfere with the trafficking of the calcium channel complex to the presynaptic terminal, leading to a reduction in calcium influx upon neuronal depolarization.
Modulation of Neurotransmitter Release
The reduced calcium influx at the presynaptic terminal subsequently attenuates the release of several neurotransmitters, most notably glutamate. This modulatory effect on excitatory neurotransmission is believed to be the underlying mechanism for the therapeutic effects of gabapentinoids in various neurological and psychiatric conditions. In the context of insomnia, the reduction of excitatory signaling in key brain regions involved in arousal and wakefulness is hypothesized to promote sleep.
The proposed signaling pathway for Atagabalin is depicted in the following diagram:
Preclinical Development
In Vitro Studies
Detailed in vitro data for Atagabalin are scarce in the public domain. However, studies on related gabapentinoids provide a framework for the likely experimental approaches used.
Experimental Protocol: Radioligand Binding Assay
A standard method to determine the binding affinity of a compound to the α2δ subunit involves a competitive radioligand binding assay.
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Tissue Preparation: Porcine or rat brain cortices are homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
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Assay: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the test compound (Atagabalin).
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Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
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Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Studies in Animal Models of Insomnia
While it is known that Atagabalin was evaluated in animal models for insomnia, specific efficacy data, such as effects on sleep latency, duration, and architecture from electroencephalogram (EEG) studies, have not been published. Preclinical studies for insomnia typically involve rodent models where sleep-wake patterns are monitored via EEG and electromyography (EMG).
Experimental Protocol: Rodent Sleep Studies (EEG/EMG)
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Animal Model: Rats or mice are surgically implanted with electrodes for EEG and EMG recording.
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Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chambers.
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Drug Administration: Atagabalin or vehicle is administered at different doses, typically at the beginning of the light (inactive) phase for rodents.
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Data Acquisition: Continuous EEG and EMG recordings are collected for a defined period (e.g., 24 hours).
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Data Analysis: The recorded data is scored into different sleep stages (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep). Key parameters such as sleep latency, total sleep time, and the duration of each sleep stage are quantified and compared between drug-treated and vehicle-treated groups.
The following diagram illustrates a typical experimental workflow for preclinical evaluation:
Pharmacokinetics
Specific pharmacokinetic parameters for Atagabalin, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not publicly available. For context, the pharmacokinetic profiles of gabapentin and pregabalin are presented in the table below.
| Parameter | Gabapentin | Pregabalin | Atagabalin |
| Oral Bioavailability | 33-60% (saturable absorption) | ≥90% (linear absorption) | Data not available |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | ~1 hour | Data not available |
| Plasma Protein Binding | <3% | 0% | Data not available |
| Metabolism | Negligible | Negligible | Data not available |
| Elimination Half-life | 5-7 hours | ~6 hours | Data not available |
| Excretion | Primarily renal, unchanged | Primarily renal, unchanged | Data not available |
Data for Gabapentin and Pregabalin sourced from,.
Clinical Development
Atagabalin progressed to Phase 2 clinical trials for the treatment of primary insomnia.
Phase 2 Clinical Trial (NCT00569972)
A key clinical study for Atagabalin was a randomized, double-blind, placebo-controlled, multicenter outpatient trial in adults with primary insomnia (NCT00569972). The primary objective of this study was to evaluate the efficacy and dose-response relationship of Atagabalin on subjective wake after sleep onset. However, the development of Atagabalin was discontinued following what was described as "unsatisfactory trial results". Specific data and the detailed reasons for the discontinuation have not been publicly disclosed by Pfizer.
Synthesis and Structure-Activity Relationship (SAR)
A specific, detailed synthesis protocol for Atagabalin is not available in the peer-reviewed literature. The synthesis of related cyclopentane GABA analogs often involves multi-step sequences starting from commercially available cyclopentane derivatives.
The structure-activity relationship for gabapentinoids has been explored to some extent. The presence of a carboxylic acid and an amino group in a specific spatial orientation is crucial for binding to the α2δ subunit. Modifications to the carbocyclic ring can influence potency and pharmacokinetic properties.
Conclusion
Atagabalin (PD-0200390) represents an effort to expand the therapeutic applications of gabapentinoids into the treatment of insomnia. Its development was based on a well-understood mechanism of action involving the modulation of voltage-gated calcium channels and subsequent reduction in excitatory neurotransmitter release. While the compound progressed to Phase 2 clinical trials, it ultimately did not demonstrate sufficient efficacy to warrant further development. The discontinuation of Atagabalin underscores the challenges in translating the known pharmacological effects of a drug class into clinical benefit for a new indication. Although the development of Atagabalin was halted, the exploration of α2δ ligands for sleep disorders continues to be an area of interest in neuroscience research.
